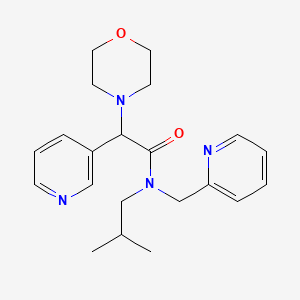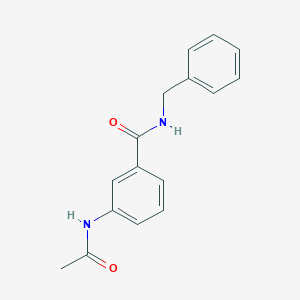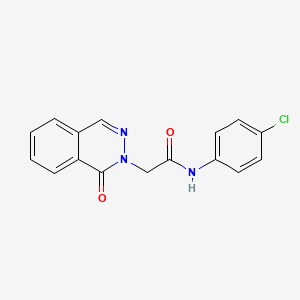![molecular formula C13H13NO4 B5635356 dimethyl [3-(3-pyridinyl)-2-propen-1-ylidene]malonate CAS No. 201294-29-3](/img/structure/B5635356.png)
dimethyl [3-(3-pyridinyl)-2-propen-1-ylidene]malonate
Descripción general
Descripción
- Dimethyl [3-(3-pyridinyl)-2-propen-1-ylidene]malonate is a compound that can be synthesized through multicomponent reactions involving dimethyl malonate with other reagents like α,β-acetylenic aldehydes and cyclic secondary amines. It exhibits properties like fluorescence and solvatochromism and can be used in nonlinear optical materials (Sokov et al., 2020).
Synthesis Analysis
- The compound can be synthesized through a three-component reaction, involving dimethyl malonate, α,β-acetylenic aldehydes, and cyclic secondary amines, yielding dimethyl 2-(3-aminoprop-2-en-1-ylidene)malonates. The reaction mechanism likely involves Knoevenagel condensation followed by nucleophilic addition of the cyclic amine (Sokov et al., 2020).
Molecular Structure Analysis
- Structural studies of similar dimethyl malonate derivatives have been conducted using methods like NMR and X-ray diffraction, revealing details about the arrangement of various functional groups and the overall molecular geometry (Jiménez-Cruz et al., 2003).
Chemical Reactions and Properties
- This compound participates in various chemical reactions, forming structurally diverse compounds. Its reactivity can be explored in the context of multicomponent synthesis, demonstrating its versatility in organic synthesis (Ryzhkova et al., 2021).
Physical Properties Analysis
- The physical properties of related dimethyl malonate compounds have been studied, including their stability, solubility, and crystal structure. These properties are crucial in determining the compound's suitability for various applications (Antony et al., 2019).
Propiedades
IUPAC Name |
dimethyl 2-[(E)-3-pyridin-3-ylprop-2-enylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-12(15)11(13(16)18-2)7-3-5-10-6-4-8-14-9-10/h3-9H,1-2H3/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQSALGAENTLKG-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC=CC1=CN=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=C/C=C/C1=CN=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001156123 | |
| Record name | 1,3-Dimethyl 2-[(2E)-3-(3-pyridinyl)-2-propen-1-ylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001156123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805604 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
201294-29-3 | |
| Record name | 1,3-Dimethyl 2-[(2E)-3-(3-pyridinyl)-2-propen-1-ylidene]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201294-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl 2-[(2E)-3-(3-pyridinyl)-2-propen-1-ylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001156123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine](/img/structure/B5635304.png)
![1-(cyclopentylcarbonyl)-N-[2-(2-furyl)-2-hydroxyethyl]-4-piperidinecarboxamide](/img/structure/B5635314.png)
![4-({2-[1-(2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5635316.png)


![(1S*,5R*)-3-(2-pyrimidinyl)-6-(1H-pyrrol-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5635330.png)
![3-(2-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-1H-indole](/img/structure/B5635334.png)
![8-[3-(benzyloxy)propyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5635338.png)
![[(3aS*,9bS*)-7-methoxy-2-(2-phenoxyethyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5635354.png)
![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5635361.png)